molecular formula C18H17N3O B11226790 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

Cat. No.: B11226790
M. Wt: 291.3 g/mol
InChI Key: RGDMJDMIXRIWSR-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide stands out due to its unique combination of the carbazole and pyridine moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H17N3O/c22-18(12-8-10-19-11-9-12)21-16-7-3-5-14-13-4-1-2-6-15(13)20-17(14)16/h1-2,4,6,8-11,16,20H,3,5,7H2,(H,21,22)

InChI Key

RGDMJDMIXRIWSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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